REACTION_CXSMILES
|
O=S(Cl)Cl.[N:5]1([C:10]2[CH2:11][CH2:12][C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([C:20]([OH:22])=[O:21])=[CH:15][CH:14]=3)[CH:9]=[CH:8][N:7]=[CH:6]1.[CH3:23][CH2:24]O>>[N:5]1([C:10]2[CH2:11][CH2:12][C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:15][CH:14]=3)[CH:9]=[CH:8][N:7]=[CH:6]1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for one day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The solvent and the excess of SOCl2 were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |